molecular formula C9H7ClFNO2 B1649962 (e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid CAS No. 1094106-62-3

(e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid

Cat. No.: B1649962
CAS No.: 1094106-62-3
M. Wt: 215.61
InChI Key: AJNIAKFLMVRCQO-DAFODLJHSA-N
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Description

(E)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid: is an organic compound characterized by the presence of an amino group, a chloro substituent, and a fluorine atom on a phenyl ring, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Aromatic Substitution: The synthesis typically begins with a substituted benzene derivative. For instance, starting from 3-chloro-2-fluoroaniline, the amino group can be introduced via nucleophilic aromatic substitution.

    Aldol Condensation: The acrylic acid moiety can be introduced through an aldol condensation reaction. This involves reacting the substituted benzene derivative with an appropriate aldehyde under basic conditions to form the (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylic acid.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing catalysts to lower the energy requirements and enhance selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitro or nitroso derivatives.

    Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro substituents.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylic acid can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structure suggests potential biological activity. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties. Researchers might investigate its ability to interact with specific enzymes or receptors in the body.

Industry

In materials science, the compound could be used to develop new polymers or coatings with unique properties due to the presence of the chloro and fluoro substituents, which can impart chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylic acid exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the amino group could facilitate binding to active sites, while the chloro and fluoro substituents might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(6-Amino-3-chlorophenyl)acrylic acid: Lacks the fluorine substituent.

    (E)-3-(6-Amino-2-fluorophenyl)acrylic acid: Lacks the chlorine substituent.

    (E)-3-(6-Amino-3-chloro-2-methylphenyl)acrylic acid: Has a methyl group instead of a fluorine atom.

Uniqueness

The presence of both chloro and fluoro substituents in (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylic acid makes it unique. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, distinguishing it from similar compounds that lack one or both of these groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(E)-3-(6-amino-3-chloro-2-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO2/c10-6-2-3-7(12)5(9(6)11)1-4-8(13)14/h1-4H,12H2,(H,13,14)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNIAKFLMVRCQO-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C=CC(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1N)/C=C/C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197386
Record name (2E)-3-(6-Amino-3-chloro-2-fluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094106-62-3
Record name (2E)-3-(6-Amino-3-chloro-2-fluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094106-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(6-Amino-3-chloro-2-fluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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